C6-Specific vs. Uniform 13C Labeling
Glucosamine-6-13C hydrochloride generates a distinct +1 Da mass shift (M+1 isotopologue) upon metabolic incorporation, which is readily resolved from endogenous unlabeled glucosamine (M+0) and uniformly labeled [UL-13C₆] glucosamine (M+6) in LC-MS workflows . This site-specific labeling pattern produces a simpler isotopologue distribution that reduces spectral overlap and simplifies computational deconvolution in metabolic flux analysis (MFA) compared to the complex isotopomer mixtures generated by uniformly labeled tracers, which require sophisticated algorithms such as genetic algorithm-based deconvolution to resolve overlapping 13C positional isotopomers in UDP-GlcNAc biosynthetic pathways [1].
| Evidence Dimension | Mass isotopologue distribution complexity in LC-MS analysis |
|---|---|
| Target Compound Data | Single M+1 isotopologue at C6 position; nominal mass shift +1.003 Da relative to unlabeled glucosamine (M+0) |
| Comparator Or Baseline | D-[UL-13C₆]Glucosamine HCl (uniformly labeled): M+6 mass shift with complex isotopomer mixtures requiring specialized deconvolution software |
| Quantified Difference | Target compound: 1 detectable isotopologue species; Uniformly labeled: multiple positional isotopomers (up to 6 distinct 13C positions) that co-elute and require algorithmic resolution |
| Conditions | LC-MS analysis of UDP-GlcNAc isotopologues in human prostate cancer LnCaP-LN3 cells using high-resolution Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) [1] |
Why This Matters
For procurement, this site-specific labeling enables straightforward quantitative analysis without requiring specialized isotopomer deconvolution software, reducing both analytical complexity and computational resource requirements in routine MS-based quantification workflows.
- [1] Moseley, H.N.B. et al. (2011). A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions. BMC Biology, 9:37. View Source
